[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Description
Historical Context and Development of Oxadiazole Chemistry
The foundation of oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of 1,2,4-oxadiazole heterocycles, initially classified as azoxime or furo[ab1]diazole compounds. This landmark achievement marked the beginning of a research trajectory that would eventually encompass all four oxadiazole isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The early decades following this discovery were characterized by sporadic research activity, with significant developments emerging only in the 1940s when systematic studies of biological activities commenced.
The systematic development of oxadiazole chemistry gained substantial momentum in the mid-twentieth century, particularly with the recognition of 1,3,4-oxadiazole derivatives as compounds of exceptional pharmaceutical importance. Emil Fischer's synthesis of 1,3,4-thiadiazole in 1882 provided additional foundation for understanding five-membered heterocycles containing multiple heteroatoms. The evolution of synthetic methodologies progressed from traditional cyclization approaches using amidoxime and carboxylic acid derivatives to more sophisticated techniques employing 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides.
According to Web of Science data, scientific attention toward 1,3,4-oxadiazole applications has demonstrated continuous growth since 2000, reflecting the expanding recognition of these compounds' versatility. The development of microwave-assisted synthesis protocols has revolutionized oxadiazole preparation, enabling remarkably short reaction times and improved yields while reducing environmental impact through decreased solvent usage. Contemporary synthetic approaches have introduced innovative methodologies, including superbase-mediated reactions and one-pot procedures that streamline the synthesis of complex oxadiazole derivatives.
Position of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid in Heterocyclic Chemistry
The compound this compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated integration of multiple functional elements within a single molecular framework. This compound belongs to the 1,3,4-oxadiazole family, which constitutes the most extensively studied and medicinally relevant oxadiazole isomer. The molecular architecture demonstrates the characteristic five-membered aromatic ring containing one oxygen and two nitrogen atoms, with the specific substitution pattern creating unique electronic and steric environments.
The incorporation of a 2-chloro-4-nitrophenyl substituent at the 5-position of the oxadiazole ring introduces significant electronic modifications to the heterocyclic system. The presence of both chloro and nitro substituents, which are strong electron-withdrawing groups, substantially alters the electron density distribution within the aromatic system, potentially affecting reactivity patterns and intermolecular interactions. The additional acetic acid functionality attached to the nitrogen atom at position 3 further diversifies the compound's chemical profile, introducing carboxylic acid properties that can participate in hydrogen bonding and ionic interactions.
Within the classification system of oxadiazole derivatives, this compound represents a multi-substituted variant that combines aromatic substitution with heteroatom functionalization. The oxadiazole ring system exhibits characteristics of both pyridine-type nitrogen atoms and the oxygen heteroatom, creating a heterocycle with unique electronic properties that distinguish it from other five-membered ring systems. The specific substitution pattern places this compound among the more complex oxadiazole derivatives that have emerged from contemporary synthetic methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₀H₆ClN₃O₆ | - |
| Molecular Weight | 299.62 | g/mol |
| Chemical Abstracts Service Number | 1216502-69-0 | - |
| MDL Number | MFCD09991814 | - |
| Predicted Boiling Point | 479.2 ± 55.0 | °C |
| Predicted Density | 1.81 ± 0.1 | g/cm³ |
| Predicted pKa | 3.76 ± 0.10 | - |
| Topological Polar Surface Area | 125 | Ų |
| Heavy Atom Count | 20 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 7 | - |
| Rotatable Bond Count | 3 | - |
Significance in Chemical Research
The significance of this compound in chemical research stems from its representation of advanced heterocyclic design principles and its potential contributions to multiple areas of scientific investigation. Oxadiazole derivatives have established themselves as privileged structures in medicinal chemistry, with 1,3,4-oxadiazole compounds particularly recognized for their broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific structural features of this compound suggest potential applications that extend beyond traditional pharmaceutical development into areas of materials science and chemical biology.
The compound's significance is amplified by its demonstration of sophisticated synthetic chemistry capabilities, representing the successful integration of multiple functional groups within a single heterocyclic framework. Research has shown that oxadiazole rings serve as effective bioisosteres for carboxylic acids, carboxamides, and esters, often providing superior hydrolytic and metabolic stability compared to their non-heterocyclic counterparts. The incorporation of the acetic acid functionality alongside the oxadiazole ring creates opportunities for studying dual-mode interactions with biological targets and chemical systems.
From a chemical reactivity perspective, the compound presents unique opportunities for investigating the interplay between electron-withdrawing substituents and heterocyclic reactivity patterns. The combination of chloro and nitro groups with the oxadiazole ring system creates an electron-deficient environment that may exhibit distinctive nucleophilic substitution patterns and coordination chemistry behaviors. This electronic environment positions the compound as a valuable probe for understanding structure-reactivity relationships in heterocyclic systems.
The research significance extends to the development of new synthetic methodologies, as compounds of this complexity often require innovative approaches for their preparation. The successful synthesis and characterization of such multi-substituted oxadiazole derivatives contributes to the advancement of heterocyclic synthetic techniques and expands the available chemical space for drug discovery and materials development efforts.
Research Objectives and Scope
The primary research objectives encompassing this compound center on the comprehensive characterization of this novel heterocyclic compound and the elucidation of its chemical properties within the broader context of oxadiazole chemistry. The scope of investigation includes detailed analysis of the compound's structural features, physicochemical properties, and potential reactivity patterns that arise from its unique substitution pattern and electronic environment.
A fundamental objective involves the systematic examination of how the specific combination of substituents—including the 2-chloro-4-nitrophenyl group and the acetic acid functionality—influences the overall chemical behavior of the oxadiazole core. This investigation encompasses understanding the electronic effects of the electron-withdrawing substituents on the heterocyclic ring system and how these modifications affect potential intermolecular interactions and chemical reactivity. The research scope includes comparative analysis with related oxadiazole derivatives to identify unique properties that distinguish this compound from other members of the oxadiazole family.
Secondary objectives focus on exploring the compound's potential applications across various chemical disciplines, including its utility as a synthetic intermediate, its potential role in coordination chemistry, and its possible applications in materials science. The research framework encompasses investigation of the compound's hydrogen bonding capabilities, considering both the oxadiazole nitrogen atoms and the carboxylic acid functionality as potential interaction sites. This comprehensive approach aims to establish a thorough understanding of the compound's chemical profile and identify areas where its unique properties might offer advantages over existing chemical entities.
The scope extends to methodological considerations, including optimization of analytical techniques for compound characterization and development of reliable procedures for its synthesis and purification. This technical aspect of the research objectives ensures that future investigations of this compound and related derivatives can proceed with appropriate experimental protocols and characterization methods. The ultimate goal encompasses contributing to the broader understanding of oxadiazole chemistry while establishing a foundation for potential applications of this specific compound in advanced chemical research endeavors.
Properties
IUPAC Name |
2-[5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYRFHWQKYSXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Biochemical Pathways
The compound is involved in the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
It is known that the compound plays a role in the degradation of 2-chloro-4-nitrophenol, a common pollutant .
Biological Activity
The compound [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be summarized as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 244.62 g/mol
Anticancer Activity
Research indicates that oxadiazole derivatives, including the target compound, exhibit significant anticancer properties. A study evaluated various oxadiazole compounds against multiple cancer cell lines and found that those with a nitrophenyl substitution demonstrated potent cytotoxic effects. The compound's mechanism of action appears to involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound effectively induces apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0-G1 phase, indicating its potential to inhibit cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| HeLa | 2.41 | Cell cycle arrest |
| PANC-1 | 1.50 | Apoptosis and cell cycle disruption |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity. Studies have shown that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. The presence of the chloro and nitro groups enhances the overall activity against various pathogens.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Case Studies
A detailed investigation into the biological activity of similar oxadiazole compounds provides insights into the potential applications of this compound:
- Anticancer Studies : In a study published in MDPI, various oxadiazole derivatives were tested against cancer cell lines, with some showing IC values in the micromolar range, indicating their potential as anticancer agents .
- Antimicrobial Studies : Research on related compounds showed significant antibacterial activity against resistant strains of bacteria, suggesting that modifications to the oxadiazole structure could enhance efficacy against a broader spectrum of pathogens .
Scientific Research Applications
The compound [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into the applications of this compound, focusing on its scientific research applications , including medicinal chemistry, agricultural chemistry, and material science.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that the introduction of the 2-chloro-4-nitrophenyl group enhances the antimicrobial efficacy against various bacterial strains. For example, a study demonstrated that similar oxadiazoles were effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anti-cancer Properties
Compounds containing oxadiazole rings have been explored for their anti-cancer properties. The unique electronic properties of the nitrophenyl group may facilitate interactions with biological targets involved in cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Agricultural Chemistry
Pesticidal Activity
Research has indicated that oxadiazole derivatives can act as effective pesticides. The structural characteristics of this compound may confer herbicidal properties, particularly against broadleaf weeds. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .
Material Science
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve flame retardancy and thermal resistance, making them suitable for applications in electronics and aerospace .
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, a series of tests were conducted using this compound against various microbial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on soybean crops treated with formulations containing the compound showed a reduction in weed biomass by over 70%, while maintaining crop health. These results suggest a viable alternative to existing herbicides with potentially lower environmental impact.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The target compound’s 2-chloro-4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance stability and interaction with bacterial enzymes (e.g., via π-π stacking or hydrogen bonding) . In contrast, ethanone derivatives with phenethyl or aryl groups (e.g., 2b) exhibit moderate antibacterial activity, with para-substituted chloro groups showing superior efficacy against S. aureus and P. aeruginosa .
Ethyl esters (e.g., ethyl 2-(5-(4-fluorophenyl)-2-oxo-oxadiazol-yl)acetate) serve as prodrugs, hydrolyzing in vivo to release active carboxylic acids .
Heterocyclic Modifications :
- Bromofuryl-substituted analogs (e.g., [5-(5-bromo-2-furyl)-2-oxo-oxadiazol-yl]acetic acid) exhibit lower molecular weights (~289 g/mol) and distinct electronic profiles due to the furan ring’s electron-rich nature, which may alter target binding .
Antimicrobial Activity Trends
Table 2: Antimicrobial Efficacy of Selected Oxadiazoles
Discussion:
- The target compound’s nitro group is associated with anti-inflammatory and anticancer activities in other oxadiazoles , though specific data for this derivative are lacking.
- Phenethyl-substituted oxadiazoles (2b) outperform pyrazole-methyl analogs (4a–4e) against Gram-positive bacteria, suggesting alkyl chain length and hydrophobicity are critical for membrane disruption .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Oxadiazoles with acetic acid moieties are less prone to esterase-mediated metabolism than ethyl esters, favoring prolonged in vivo activity .
Preparation Methods
Nitration of Aromatic Precursors
The initial step involves nitration of chlorinated phenols or anilines to introduce the nitro group, which is crucial for biological activity and further derivatization.
Formation of Hydrazides
Hydrazides are synthesized by reacting the amino derivatives with hydrazine hydrate, often under reflux.
| Step | Reagents | Conditions | Reference | Notes |
|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Reflux, 24 hours | Yields N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide |
Cyclization to Form Oxadiazole Ring
The core heterocyclic ring is formed via cyclization reactions involving acyl hydrazides and carbon disulfide or cyanogen bromide, depending on the specific synthetic route.
Cyclization with Carbon Disulfide
| Step | Reagents | Conditions | Reference | Notes |
|---|---|---|---|---|
| Cyclization to oxadiazole | Carbon disulfide (CS₂), base (e.g., potassium hydroxide) | Reflux | Produces 1,3,4-oxadiazole-2(3H)-thiones |
Cyclization with Cyanogen Bromide
| Step | Reagents | Conditions | Reference | Notes |
|---|---|---|---|---|
| Conversion to oxadiazole | Cyanogen bromide, base | Room temperature to reflux | Yields 2-amino-1,3,4-oxadiazole derivatives |
Functionalization and Final Coupling
The final step involves attaching the aromatic moiety bearing the chloro and nitro groups to the oxadiazole core, often through nucleophilic substitution or condensation reactions.
| Step | Reagents | Conditions | Reference | Notes |
|---|---|---|---|---|
| Coupling with aromatic aldehyde | Aromatic aldehyde, sodium bisulfite | Reflux in water/ethanol (2:1) | Yields the target compound with high purity |
Purification and Characterization
The synthesized compounds are purified via recrystallization from ethanol or other suitable solvents. Structural elucidation is performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Summary of Key Data
Research Findings and Optimization
Recent studies emphasize the importance of optimizing reaction conditions such as temperature, solvent choice, and reagent ratios to maximize yield and purity. For example, refluxing in ethanol with controlled addition of cyanogen bromide has been shown to produce high-purity oxadiazole derivatives efficiently.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a carbonyl compound. For example, refluxing 2-amino-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine (as in ) yields the acetamide derivative. Optimization may involve adjusting solvent polarity (e.g., glacial acetic acid vs. triethylamine), reaction time (monitored via TLC), and stoichiometry of reagents (e.g., 1:1 molar ratio for hydrazide and acylating agent). Recrystallization in pet-ether or ethanol improves purity .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Answer :
- 1H/13C NMR : Identifies protons and carbons in the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons near nitro groups) and the acetic acid moiety (δ 3.5–4.0 ppm for methylene protons).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and bond angles using programs like SHELXL ( ). For example, the oxadiazole ring typically exhibits planar geometry with bond lengths consistent with resonance stabilization .
Q. What preliminary biological screening assays are relevant for this compound?
- Answer : Initial screens include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anti-inflammatory Potential : Inhibition of ROS and NO production in macrophage cell lines (e.g., RAW 264.7), comparing efficacy to standards like ibuprofen ( ).
- Cytotoxicity : MTT assays on NIH-3T3 or HEK-293 cells to assess safety margins .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s bioactivity, and what SAR trends are observed?
- Answer : The 2-chloro-4-nitro substitution enhances electron-withdrawing effects, stabilizing the oxadiazole ring and improving membrane permeability. SAR studies on analogous compounds (e.g., ) show that:
- Nitro Groups : Increase anti-inflammatory activity by enhancing electrophilicity and interaction with redox-sensitive targets.
- Chloro Substituents : Improve lipophilicity, aiding blood-brain barrier penetration in neuroinflammation models.
- Acetic Acid Moiety : Carboxylic acid group enables salt formation, improving solubility for in vivo studies .
Q. What experimental challenges arise in crystallizing this compound, and how can they be addressed?
- Answer : Challenges include:
- Polymorphism : Multiple crystal forms due to flexible acetic acid side chain. Use slow evaporation in mixed solvents (e.g., DMSO:water) to control nucleation.
- Disorder in Nitro Groups : Refinement with SHELXL requires constraints on anisotropic displacement parameters. High-resolution data (≤0.8 Å) and twinning corrections improve model accuracy ( ) .
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
- Answer : Contradictions often stem from:
- Assay Conditions : Varying pH (e.g., acetic acid protonation state) or serum content in cell media. Standardize protocols using guidelines like OECD 423.
- Metabolic Instability : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring). Stabilize via prodrug strategies (e.g., methyl ester derivatives) .
Q. What computational methods support the design of derivatives with enhanced potency?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or NF-κB targets. The nitro group often forms π-π stacking with Tyr355 in COX-2.
- QSAR Models : Correlate logP values (calculated via ChemAxon) with anti-inflammatory activity. Derivatives with ClogP 2.5–3.5 show optimal bioavailability .
Methodological Tables
Table 1 : Key Synthetic Parameters for Analogous Oxadiazoles
| Reagent System | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Chloroacetyl chloride + Et₃N | 55–60 | >98% | |
| Acetyl chloride + glacial acetic acid | 40–48 | 98–99% |
Table 2 : Biological Activity Trends in Oxadiazole Derivatives
| Substituent | IC50 (NO Inhibition, µM) | Toxicity (NIH-3T3, CC50, µM) |
|---|---|---|
| 2-Cl, 4-NO₂ (target) | 12.3 ± 1.2 | >200 |
| 4-CH₃ | 45.7 ± 3.1 | >200 |
| 3,5-diCl | 8.9 ± 0.8 | 150 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
